Calcium N5-methyltetrahydrofolate

Catalog No.
S522514
CAS No.
26560-38-3
M.F
C20H23CaN7O6
M. Wt
497.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium N5-methyltetrahydrofolate

CAS Number

26560-38-3

Product Name

Calcium N5-methyltetrahydrofolate

IUPAC Name

calcium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

Molecular Formula

C20H23CaN7O6

Molecular Weight

497.5 g/mol

InChI

InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2

InChI Key

VWBBRFHSPXRJQD-UHFFFAOYSA-L

SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Solubility

Soluble in DMSO

Synonyms

Calcium methyltetrahydrofolate; NSC 173328; NSC-173328; NSC173328;

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Description

The exact mass of the compound Calcium mefolinate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Calcium N5-methyltetrahydrofolate is the calcium salt of levomefolic acid, a biologically active form of folate. It has the molecular formula C20H23CaN7O6C_{20}H_{23}CaN_{7}O_{6} and a molecular weight of approximately 497.52 g/mol. This compound is notable for its role in various biochemical processes, particularly in the metabolism of amino acids and nucleic acids, making it essential for cellular function and growth. It has been proposed for therapeutic applications, particularly in treating cardiovascular diseases and advanced cancers such as breast and colorectal cancers .

  • Calcium mefolinate bypasses the early steps in folate metabolism, directly providing the body with the active form (5-MTHF) needed for:
    • DNA synthesis and repair [].
    • Conversion of homocysteine to methionine, an essential amino acid [].
    • Regulation of cell division and growth [].
  • Toxicity: Generally well-tolerated at recommended doses. High doses may cause gastrointestinal side effects like nausea and vomiting [].
  • Flammability: Not flammable [].
  • Reactivity: No significant reactivity concerns reported [].

Treatment for Folate Deficiency

Folate deficiency is a common condition caused by inadequate dietary intake or malabsorption. Calcium mefolinate is used in research to investigate its effectiveness in treating folate deficiency and its associated symptoms like megaloblastic anemia, neural tube defects in newborns, and diarrhea [1]. Studies compare its efficacy and safety profile to folic acid in addressing these conditions.

  • Source: National Institutes of Health: )

Potential Role in Cancer Treatment

Since folate is essential for cell growth and division, researchers are exploring the use of calcium mefolinate to reduce the side effects of certain chemotherapy drugs that target rapidly dividing cells [2]. Studies investigate if calcium mefolinate can protect healthy cells while allowing the chemotherapy drugs to target cancer cells.

  • Source: National Cancer Institute: )

Mitigating Anti-folate Drug Toxicity

  • Source: American Society of Health-System Pharmacists:

Maternal and Fetal Health Research

Folate deficiency during pregnancy is a risk factor for neural tube defects in newborns. Calcium mefolinate is used in research studies to evaluate its effectiveness in preventing these birth defects by ensuring adequate folate levels in pregnant women [4].

  • Source: Centers for Disease Control and Prevention: )
, primarily involving the transfer of one-carbon units. These reactions are crucial for:

  • Methionine Synthesis: It acts as a cofactor in the conversion of homocysteine to methionine, an essential amino acid.
  • Nucleotide Synthesis: It is involved in the synthesis of purines and pyrimidines, which are vital for DNA and RNA synthesis.
  • Methylation Reactions: The compound facilitates methylation processes critical for gene expression regulation.

These reactions underscore its importance in both normal physiological processes and potential therapeutic contexts .

Calcium N5-methyltetrahydrofolate exhibits significant biological activity, particularly in:

  • Cell Proliferation: It supports cellular division and growth through its role in nucleotide synthesis.
  • Cardiovascular Health: By aiding in homocysteine metabolism, it may help reduce cardiovascular risk factors.
  • Cancer Treatment: Preliminary studies suggest that it may enhance the efficacy of certain chemotherapeutic agents by improving folate status in patients undergoing treatment .

The synthesis of Calcium N5-methyltetrahydrofolate typically involves:

  • Chemical Precipitation: Combining levomefolic acid with calcium salts (such as calcium carbonate or calcium chloride) to form the calcium salt.
  • Purification: The resulting compound is purified through crystallization or chromatography techniques to ensure high purity suitable for pharmaceutical applications.

This method allows for the efficient production of Calcium N5-methyltetrahydrofolate while maintaining its bioactive properties .

Calcium N5-methyltetrahydrofolate has several applications, including:

  • Nutritional Supplements: Used to address folate deficiencies, particularly in populations at risk such as pregnant women.
  • Pharmaceuticals: Investigated for its potential role in cancer therapy and cardiovascular health.
  • Research Tool: Utilized in studies examining folate metabolism and its implications in various diseases .

Interaction studies have shown that Calcium N5-methyltetrahydrofolate can influence various biological pathways:

  • Drug Interactions: It may enhance the effectiveness of certain chemotherapy drugs by improving folate levels in cancer patients.
  • Nutrient Interactions: Its metabolism can be affected by other vitamins (like B12) and minerals (like zinc), indicating a complex interplay within nutrient networks.

Further research is ongoing to elucidate these interactions fully and their implications for health .

Several compounds share structural or functional similarities with Calcium N5-methyltetrahydrofolate. Here are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
5-MethyltetrahydrofolateC20H25N7O6C_{20}H_{25}N_{7}O_{6}Active form of folate; involved in one-carbon metabolism
Levomefolic AcidC19H22N6O6C_{19}H_{22}N_{6}O_{6}Precursor to Calcium N5-methyltetrahydrofolate
Folic AcidC19H19N7O6C_{19}H_{19}N_{7}O_{6}Synthetic form; requires conversion to active forms

Uniqueness of Calcium N5-methyltetrahydrofolate

Calcium N5-methyltetrahydrofolate is unique due to its stability as a calcium salt, which enhances its solubility and bioavailability compared to other forms like folic acid. This property makes it particularly advantageous for supplementation and therapeutic use, especially in populations with increased metabolic demands .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

497.1335723 g/mol

Monoisotopic Mass

497.1335723 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Calcium mefolinate

Dates

Modify: 2023-08-15
1: Pusceddu I, Herrmann M, Kirsch SH, Werner C, Hübner U, Bodis M, Laufs U, Widmann T, Wagenpfeil S, Geisel J, Herrmann W. One-carbon metabolites and telomere length in a prospective and randomized study of B- and/or D-vitamin supplementation. Eur J Nutr. 2017 Aug;56(5):1887-1898. doi: 10.1007/s00394-016-1231-z. Epub 2016 Jul 5. PubMed PMID: 27379829.
2: Zajecka JM, Fava M, Shelton RC, Barrentine LW, Young P, Papakostas GI. Long-term efficacy, safety, and tolerability of L-methylfolate calcium 15 mg as adjunctive therapy with selective serotonin reuptake inhibitors: a 12-month, open-label study following a placebo-controlled acute study. J Clin Psychiatry. 2016 May;77(5):654-60. doi: 10.4088/JCP.15m10181. PubMed PMID: 27035404.
3: Miraglia N, Agostinetto M, Bianchi D, Valoti E. Enhanced oral bioavailability of a novel folate salt: comparison with folic acid and a calcium folate salt in a pharmacokinetic study in rats. Minerva Ginecol. 2016 Apr;68(2):99-105. PubMed PMID: 27008238.
4: Knowles L, Morris AA, Walter JH. Treatment with Mefolinate (5-Methyltetrahydrofolate), but Not Folic Acid or Folinic Acid, Leads to Measurable 5-Methyltetrahydrofolate in Cerebrospinal Fluid in Methylenetetrahydrofolate Reductase Deficiency. JIMD Rep. 2016;29:103-107. Epub 2016 Feb 23. Erratum in: JIMD Rep. 2016;29:117. PubMed PMID: 26898294; PubMed Central PMCID: PMC5059208.
5: Pusceddu I, Herrmann M, Kirsch SH, Werner C, Hübner U, Bodis M, Laufs U, Wagenpfeil S, Geisel J, Herrmann W. Prospective study of telomere length and LINE-1 methylation in peripheral blood cells: the role of B vitamins supplementation. Eur J Nutr. 2016 Aug;55(5):1863-73. doi: 10.1007/s00394-015-1003-1. Epub 2015 Aug 21. PubMed PMID: 26293976.
6: Kirsch SH, Herrmann W, Kruse V, Eckert R, Gräber S, Geisel J, Obeid R. One year B-vitamins increases serum and whole blood folate forms and lowers plasma homocysteine in older Germans. Clin Chem Lab Med. 2015 Feb;53(3):445-52. doi: 10.1515/cclm-2014-0540. PubMed PMID: 25283139.
7: Taflin H, Wettergren Y, Odin E, Derwinger K. Folate levels measured by LC-MS/MS in patients with colorectal cancer treated with different leucovorin dosages. Cancer Chemother Pharmacol. 2014 Dec;74(6):1167-74. doi: 10.1007/s00280-014-2591-9. Epub 2014 Sep 20. PubMed PMID: 25238909; PubMed Central PMCID: PMC4236605.
8: Wang Q, Li X, Ding Y, Liu Y, Qin Y, Yang Y. The first Chinese case report of hereditary folate malabsorption with a novel mutation on SLC46A1. Brain Dev. 2015 Jan;37(1):163-7. doi: 10.1016/j.braindev.2014.01.010. Epub 2014 Feb 15. PubMed PMID: 24534056.
9: Morita M, Yin G, Yoshimitsu S, Ohnaka K, Toyomura K, Kono S, Ueki T, Tanaka M, Kakeji Y, Maehara Y, Okamura T, Ikejiri K, Futami K, Maekawa T, Yasunami Y, Takenaka K, Ichimiya H, Terasaka R. Folate-related nutrients, genetic polymorphisms, and colorectal cancer risk: the fukuoka colorectal cancer study. Asian Pac J Cancer Prev. 2013;14(11):6249-56. PubMed PMID: 24377513.
10: Jablonski NG, Chaplin G. Epidermal pigmentation in the human lineage is an adaptation to ultraviolet radiation. J Hum Evol. 2013 Nov;65(5):671-5. doi: 10.1016/j.jhevol.2013.06.004. Epub 2013 Oct 8. PubMed PMID: 24112698.
11: Seremak-Mrozikiewicz A. [Metafolin--alternative for folate deficiency supplementation in pregnant women]. Ginekol Pol. 2013 Jul;84(7):641-6. Review. Polish. PubMed PMID: 24032278.
12: Green TJ, Liu Y, Dadgar S, Li W, Böhni R, Kitts DD. Wheat rolls fortified with microencapsulated L-5-methyltetrahydrofolic acid or equimolar folic acid increase blood folate concentrations to a similar extent in healthy men and women. J Nutr. 2013 Jun;143(6):867-71. doi: 10.3945/jn.113.174268. Epub 2013 Apr 24. PubMed PMID: 23616513.
13: Leemans L. [Does 5-methyltetrahydrofolate offer any advantage over folic acid?]. J Pharm Belg. 2012 Dec;(4):16-22. Review. French. PubMed PMID: 23350208.
14: Merola N, Alonso FJ, Ros G, Castón MJ. Antioxidant activity comparison between [6S]-5-methyltetrahydrofolic acid calcium salt and the related racemate form. Food Chem. 2013 Jan 15;136(2):984-8. doi: 10.1016/j.foodchem.2012.09.020. Epub 2012 Sep 19. PubMed PMID: 23122153.
15: Wiesinger H, Eydeler U, Richard F, Trummer D, Blode H, Rohde B, Diefenbach K. Bioequivalence evaluation of a folate-supplemented oral contraceptive containing ethinylestradiol/drospirenone/levomefolate calcium versus ethinylestradiol/drospirenone and levomefolate calcium alone. Clin Drug Investig. 2012 Oct 1;32(10):673-84. doi: 10.2165/11635280-000000000-00000. PubMed PMID: 22909145.
16: Frye RE, Sequeira JM, Quadros EV, James SJ, Rossignol DA. Cerebral folate receptor autoantibodies in autism spectrum disorder. Mol Psychiatry. 2013 Mar;18(3):369-81. doi: 10.1038/mp.2011.175. Epub 2012 Jan 10. PubMed PMID: 22230883; PubMed Central PMCID: PMC3578948.
17: Bart S Sr, Marr J, Diefenbach K, Trummer D, Sampson-Landers C. Folate status and homocysteine levels during a 24-week oral administration of a folate-containing oral contraceptive: a randomized, double-blind, active-controlled, parallel-group, US-based multicenter study. Contraception. 2012 Jan;85(1):42-50. doi: 10.1016/j.contraception.2011.05.013. Epub 2011 Jul 13. PubMed PMID: 22067790.
18: Blode H, Klipping C, Richard F, Trummer D, Rohde B, Diefenbach K. Bioequivalence study of an oral contraceptive containing ethinylestradiol/drospirenone/levomefolate calcium relative to ethinylestradiol/drospirenone and to levomefolate calcium alone. Contraception. 2012 Feb;85(2):177-84. doi: 10.1016/j.contraception.2011.05.015. Epub 2011 Jul 19. PubMed PMID: 22067789.
19: Pietrzik K, Bailey L, Shane B. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics. Clin Pharmacokinet. 2010 Aug;49(8):535-48. doi: 10.2165/11532990-000000000-00000. Review. PubMed PMID: 20608755.
20: Liu K, Dai X, Zhong D, Deng P, Ma J, Chen X. Simultaneous determination of 6R-leucovorin, 6S-leucovorin and 5-methyltetrahydrofolate in human plasma using solid phase extraction and chiral liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Apr 1;877(10):902-10. doi: 10.1016/j.jchromb.2009.02.046. Epub 2009 Feb 24. PubMed PMID: 19269903.

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